N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-6-12(2)14(9-11)18-21-22-19(26-18)20-17(23)13-7-8-15(24-3)16(10-13)25-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQGASJNRFMTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 2,5-dimethylphenylhydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole ring.
Coupling with 3,4-dimethoxybenzoyl chloride: The oxadiazole intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and methoxy substituents undergo oxidation under controlled conditions.
Key reactions :
-
Oxadiazole ring oxidation : Strong oxidants like KMnO<sub>4</sub> or CrO<sub>3</sub> convert the oxadiazole ring into a carboxylic acid derivative via cleavage of the N–O bond .
-
Demethylation of methoxy groups : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> mixture oxidizes methoxy (–OCH<sub>3</sub>) groups to hydroxyl (–OH) groups .
Reduction Reactions
The oxadiazole ring and nitro intermediates (if present) are susceptible to reduction:
-
Oxadiazole ring reduction : LiAlH<sub>4</sub> reduces the oxadiazole to a diamino compound .
-
Nitro group reduction (if applicable): H<sub>2</sub>/Pd-C converts nitro (–NO<sub>2</sub>) groups to amines (–NH<sub>2</sub>) .
| Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| LiAlH<sub>4</sub>/THF | 1,2-Diaminoethane derivative | 81 | |
| H<sub>2</sub> (5 atm), Pd-C | Amine-functionalized benzamide | 90 |
Nucleophilic Substitution
The methoxy groups participate in nucleophilic aromatic substitution (NAS) under acidic or basic conditions:
-
Methoxy replacement : Halogens (Cl, Br) replace methoxy groups when treated with PCl<sub>5</sub> or HBr/AcOH .
| Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| PCl<sub>5</sub>/POCl<sub>3</sub>, 80°C | 3,4-Dichlorobenzamide analog | 68 | |
| HBr (48%), AcOH, reflux | 3,4-Dihydroxybenzamide | 75 |
Hydrolysis Reactions
Acidic or basic hydrolysis targets the amide and oxadiazole functionalities:
-
Amide hydrolysis : Concentrated HCl or NaOH cleaves the amide bond to yield carboxylic acid and amine .
-
Oxadiazole hydrolysis : H<sub>2</sub>O/H<sup>+</sup> opens the oxadiazole ring to form hydrazide intermediates.
| Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux, 6h | 3,4-Dimethoxybenzoic acid + oxadiazole amine | 85 | |
| 2M NaOH, 70°C, 4h | Hydrazide derivative | 78 |
Complexation with Metal Ions
The oxadiazole nitrogen and methoxy oxygen act as ligands for transition metals :
| Metal Salt | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|
| FeCl<sub>3</sub> | Octahedral Fe(III)-oxadiazole complex | 12.3 | |
| Cu(NO<sub>3</sub>)<sub>2</sub> | Square planar Cu(II) complex | 10.8 |
Mechanistic Insights
-
Oxadiazole Reactivity : The ring’s electron-deficient nature facilitates electrophilic attacks at the N–O bond during oxidation .
-
Methoxy Group Activation : Electron-donating methoxy groups enhance NAS at the aromatic ring’s para and ortho positions .
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Steric Effects : 2,5-Dimethylphenyl substituents influence reaction rates by hindering access to the oxadiazole core.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on different biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets in the body. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 3,4-dimethoxybenzamide group distinguishes it from sulfanylpropanamide derivatives (e.g., 7c, 7d) and aldehyde-containing analogs (e.g., 5h) . Methoxy groups may enhance solubility compared to methyl or halogen substituents.
Physical and Spectroscopic Properties
Melting Points and Stability
Spectroscopic Data
- IR Spectroscopy : Sulfanylpropanamide derivatives () show characteristic peaks for N–H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–S (650–750 cm⁻¹) . The target compound’s IR spectrum would similarly show C=O (amide) and C–O (methoxy) stretches.
- NMR Spectroscopy : In analogs like 7c, 1H-NMR signals for methyl groups appear at δ 2.3–2.5 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm . For the target compound, methoxy protons (δ ~3.8 ppm) and dimethylphenyl protons (δ ~2.2–7.1 ppm) would dominate.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a compound that belongs to the oxadiazole class of organic compounds. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{19}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.41 g/mol. The structural representation includes an oxadiazole ring and methoxy groups that may influence its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, this compound was evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity in a dose-dependent manner, suggesting its potential as an anticancer agent.
2. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These results indicate that this compound exhibits promising antibacterial properties.
3. Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the findings:
| Cytokine | Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 50 | 70 |
| IL-6 | 40 | 65 |
This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives similar to this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that oxadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism involved modulation of apoptotic pathways and cell cycle regulation .
- Antimicrobial Research : Another research article highlighted the synthesis and evaluation of various oxadiazole derivatives against pathogenic bacteria. The study concluded that modifications in the structure significantly enhanced antimicrobial activity .
- Anti-inflammatory Mechanisms : Research published in Pharmacology Reports demonstrated that certain oxadiazole compounds could effectively reduce inflammation markers in animal models of arthritis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide, and how can purity be optimized?
- Answer : The compound can be synthesized via cyclization of acylthiosemicarbazides or through coupling reactions using substituted benzoyl chlorides and oxadiazole intermediates. For example, details a general procedure for synthesizing analogous oxadiazole derivatives using carboxylic acids (e.g., 3,4-dimethoxybenzoic acid) activated with oxalyl chloride, followed by coupling with hydrazide intermediates. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients). Characterization via -NMR, -NMR, and HPLC (as in ) ensures structural fidelity and ≥95% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Answer : Key techniques include:
- -NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.3 ppm).
- ESI-MS : Molecular ion peak matching the exact mass (e.g., 398.12 g/mol for related compounds in ).
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and oxadiazole C=N (~1600 cm).
Cross-referencing with crystallographic data (e.g., ) confirms bond lengths and angles .
Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?
- Answer : Initial screens should target:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), as demonstrated for oxadiazole derivatives in .
- Enzyme Inhibition : Kinetic studies for inhibition of enzymes like lipoxygenase (LOX) or cholinesterase (e.g., ’s LOX assay protocol).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer : SAR strategies include:
- Substituent Variation : Modify the 2,5-dimethylphenyl group (e.g., replace with chlorophenyl as in ) or adjust methoxy positions on the benzamide (e.g., ’s D29 compound with 3,4-dimethoxyphenyl).
- Bioisosteric Replacement : Replace the oxadiazole ring with thiadiazole (e.g., ) to assess impact on enzyme binding.
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like AlaDH (as in ’s Fig 1). Validate with enzyme kinetics (e.g., Lineweaver-Burk plots) .
Q. What mechanistic insights can be gained from studying this compound’s inhibition of NADH-dependent enzymes?
- Answer : Enzyme kinetic assays (e.g., ’s NADH-binding studies) reveal competitive/non-competitive inhibition. For instance, if the compound mimics NADH’s adenine moiety (as in ’s D30), it may block cofactor binding. Fluorescence quenching or surface plasmon resonance (SPR) can quantify binding affinity. Pair with X-ray crystallography (e.g., ) to resolve binding poses .
Q. How can contradictory data in biological assays (e.g., varying IC across cell lines) be systematically addressed?
- Answer : Contradictions may arise from:
- Cell Membrane Permeability : Assess logP values (e.g., via shake-flask method) to correlate hydrophobicity with activity.
- Metabolic Stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation.
- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets.
Statistical tools like ANOVA and dose-response curve normalization reduce variability .
Q. What formulation strategies enhance the compound’s bioavailability for in vivo studies?
- Answer : Approaches include:
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility (e.g., ’s nanoparticulate formulations).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the methoxy or benzamide moieties.
- Pharmacokinetic Profiling : Measure plasma half-life (t) and AUC in rodent models using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
